molecular formula C8H14ClN5 B12298723 N-tert-Butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine CAS No. 34333-27-2

N-tert-Butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B12298723
CAS No.: 34333-27-2
M. Wt: 215.68 g/mol
InChI Key: OFWPFMDXRGTHFT-UHFFFAOYSA-N
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Description

N-tert-Butyl-6-chloro-N’-methyl-[1,3,5]triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its herbicidal properties and is used to control a wide range of weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-6-chloro-N’-methyl-[1,3,5]triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with tert-butylamine and methylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-6-chloro-N’-methyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alkoxides in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-tert-Butyl-6-chloro-N’-methyl-[1,3,5]triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, blocking the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-6-chloro-N’-methyl-[1,3,5]triazine-2,4-diamine is unique due to its specific substituents, which provide it with distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and effectiveness as a herbicide, making it a valuable compound in agricultural applications .

Properties

CAS No.

34333-27-2

Molecular Formula

C8H14ClN5

Molecular Weight

215.68 g/mol

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-methyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C8H14ClN5/c1-8(2,3)14-7-12-5(9)11-6(10-4)13-7/h1-4H3,(H2,10,11,12,13,14)

InChI Key

OFWPFMDXRGTHFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC)Cl

Origin of Product

United States

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